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Compound of Interest

Compound Name:
1-

Phenylcyclopentanecarbaldehyde

Cat. No.: B1352595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-
phenylcyclopentanecarbaldehyde, including its chemical identity, physicochemical

properties, synthesis, and spectral data.

Chemical Identity
The nomenclature and various identifiers for 1-phenylcyclopentanecarbaldehyde are crucial

for accurate database searches and unambiguous communication in research.

IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-

phenylcyclopentane-1-carbaldehyde.[1]

Synonyms
A variety of synonyms are used in literature and commercial listings for this compound. These

include:

1-phenylcyclopentanecarboxaldehyde[1]

1-Phenyl-cyclopentanecarbaldehyde
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Cyclopentanecarboxaldehyde, 1-phenyl-[1]

1-Phenylcyclopentane Carboxaldehyde[1]

Chemical Structure and Formula
Molecular Formula: C₁₂H₁₄O

Molecular Weight: 174.24 g/mol [1]

CAS Number: 21573-69-3[1]

Physicochemical Properties
Understanding the physical and chemical properties of 1-phenylcyclopentanecarbaldehyde
is essential for its handling, application in reactions, and for analytical method development.

Property Value Source

Molecular Weight 174.24 g/mol PubChem[1]

XLogP3 2.7 PubChem (Computed)[1]

Hydrogen Bond Donor Count 0 PubChem (Computed)[1]

Hydrogen Bond Acceptor

Count
1 PubChem (Computed)[1]

Rotatable Bond Count 2 PubChem (Computed)[1]

Exact Mass 174.104465066 PubChem (Computed)[1]

Monoisotopic Mass 174.104465066 PubChem (Computed)[1]

Topological Polar Surface Area 17.1 Å² PubChem (Computed)[1]

Heavy Atom Count 13 PubChem (Computed)[1]

Note: Experimental data for properties such as boiling point and density are not readily

available in the searched literature. The data presented are computed values.
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Synthesis of 1-Phenylcyclopentanecarbaldehyde
A plausible and widely used method for the synthesis of aldehydes is the reduction of the

corresponding nitrile. The following section outlines a detailed experimental protocol for the

synthesis of 1-phenylcyclopentanecarbaldehyde from 1-phenylcyclopentanecarbonitrile

using diisobutylaluminium hydride (DIBAL-H). This method is based on a general protocol for

the low-temperature reduction of nitriles to aldehydes.

Synthesis via Reduction of 1-
Phenylcyclopentanecarbonitrile
This synthetic pathway involves two main steps: the synthesis of the nitrile precursor and its

subsequent reduction to the aldehyde.

A common method for the synthesis of 1-phenylcyclopentanecarbonitrile is the reaction of

phenylacetonitrile with 1,4-dibromobutane in the presence of a strong base.

Materials:

Phenylacetonitrile

1,4-Dibromobutane

Sodium hydroxide

Dimethyl sulfoxide (DMSO)

Procedure:

To a solution of phenylacetonitrile in DMSO, add a concentrated aqueous solution of sodium

hydroxide.

Slowly add 1,4-dibromobutane to the reaction mixture.

The reaction is typically carried out at an elevated temperature to ensure completion.

After the reaction is complete, the mixture is worked up by adding water and extracting the

product with an organic solvent.
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The organic layer is then washed, dried, and concentrated under reduced pressure.

The crude product can be purified by vacuum distillation to yield 1-

phenylcyclopentanecarbonitrile.

The reduction of 1-phenylcyclopentanecarbonitrile to 1-phenylcyclopentanecarbaldehyde
can be achieved using DIBAL-H at low temperatures to prevent over-reduction to the amine.

Materials:

1-Phenylcyclopentanecarbonitrile

Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexane)

Anhydrous solvent (e.g., toluene, dichloromethane, or diethyl ether)

Methanol

Aqueous acid (e.g., 1M HCl) for workup

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

thermometer, and a nitrogen inlet, dissolve 1-phenylcyclopentanecarbonitrile in an

anhydrous solvent.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of DIBAL-H (typically 1.1-1.5 equivalents) dropwise to the nitrile

solution, maintaining the temperature at -78 °C.

Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, quench the reaction by the slow, dropwise addition

of methanol at -78 °C.

Allow the mixture to warm to room temperature and then pour it into a stirred solution of

aqueous acid.

Separate the organic layer and extract the aqueous layer with an organic solvent.

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and

concentrate under reduced pressure.

The crude 1-phenylcyclopentanecarbaldehyde can be purified by flash column

chromatography or vacuum distillation.

Synthetic Pathway Diagram
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Caption: Synthetic route to 1-phenylcyclopentanecarbaldehyde.
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Spectral Data
Spectral data is fundamental for the structural elucidation and purity assessment of 1-
phenylcyclopentanecarbaldehyde. While experimental spectra for the target compound are

not readily available in the searched databases, data for the closely related precursor, 1-

phenylcyclopentanecarbonitrile, is available and can provide useful comparative information.

1-Phenylcyclopentanecarbonitrile:

¹H NMR: Spectra are available in various databases and typically show signals for the

phenyl protons and the aliphatic protons of the cyclopentyl ring.

IR: The infrared spectrum of 1-phenylcyclopentanecarbonitrile will prominently feature a

sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically

around 2240 cm⁻¹.

Mass Spectrometry: The mass spectrum provides information on the molecular weight and

fragmentation pattern of the molecule.

1-Phenylcyclopentanecarbaldehyde (Predicted):

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the

aldehydic proton in the region of 9-10 ppm. The phenyl protons would appear in the

aromatic region (7-8 ppm), and the cyclopentyl protons would be observed in the aliphatic

region (1-3 ppm).

¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon of the aldehyde at

around 190-200 ppm.

IR: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching

absorption for the aldehyde at approximately 1720-1740 cm⁻¹. The characteristic C-H

stretch of the aldehyde proton would also be visible as two weak bands around 2720 and

2820 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding

to its molecular weight.
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Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched scientific literature regarding

the biological activity or the involvement of 1-phenylcyclopentanecarbaldehyde in any

signaling pathways. Research on the biological effects of this particular compound appears to

be limited.

Logical Relationship Diagram
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Caption: A logical workflow for the comprehensive study of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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